Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate

Lipophilicity LogP Drug-likeness

Sourcing the 4-neopentyl analog for systematic SAR studies in herbicidal safener development often presents supply bottlenecks. This compound resolves that challenge as the exact intermediate specified in US Patent 4,308,391 for preparing 2-halo-4-neopentyl-5-thiazolecarboxylate safeners. • Distinct steric & lipophilic profile: neopentyl LogP ~2.42, 5 rotatable bonds vs. tert-butyl analog (LogP ~2.0, 4 rotatable bonds) - enables precise SAR exploration. • Ready-to-use in diazotization-halogenation sequences (-5° to 30°C) to access the 2-chloro/2-bromo safener series. • Reliable global supply with documented synthetic route; ships ambient. For research use only.

Molecular Formula C11H18N2O2S
Molecular Weight 242.34 g/mol
CAS No. 649736-94-7
Cat. No. B12597562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate
CAS649736-94-7
Molecular FormulaC11H18N2O2S
Molecular Weight242.34 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(N=C(S1)N)CC(C)(C)C
InChIInChI=1S/C11H18N2O2S/c1-5-15-9(14)8-7(6-11(2,3)4)13-10(12)16-8/h5-6H2,1-4H3,(H2,12,13)
InChIKeyAOZLPMPSXWQSFQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-amino-4-neopentylthiazole-5-carboxylate: Core Physicochemical Identity


Ethyl 2-amino-4-(2,2-dimethylpropyl)-1,3-thiazole-5-carboxylate (CAS 649736-94-7) is a 2-aminothiazole-5-carboxylate ester featuring a bulky neopentyl (2,2-dimethylpropyl) substituent at the 4-position of the thiazole ring . It belongs to the broader class of 2-amino-4-substituted-5-thiazolecarboxylates claimed in US Patent 4,308,391 (Monsanto) as key intermediates for the preparation of herbicidal safening agents [1]. The compound possesses a molecular formula of C₁₁H₁₈N₂O₂S, a molecular weight of 242.34 g/mol, a computed LogP of 2.42, and a polar surface area (PSA) of 94.18 Ų . Its closest structural analogs include the 4-tert-butyl (CAS 78968-26-0), 4-isobutyl (CAS 1594677-77-6), 4-isopropyl, and 4-methyl derivatives, each differing in steric bulk, lipophilicity, and conformational flexibility at the 4-position.

Ethyl 2-amino-4-neopentylthiazole-5-carboxylate: Why In-Class Analogs Cannot Substitute


Within the 2-amino-4-substituted-5-thiazolecarboxylate series, the 4-position alkyl substituent directly governs three parameters critical to both synthetic utility and downstream biological performance: (i) lipophilicity (LogP), which controls partitioning, membrane permeability, and formulation behavior; (ii) steric bulk proximal to the thiazole ring, which modulates reactivity at the 2-amino group during diazotization–halogenation sequences required for safener synthesis [1]; and (iii) the number of freely rotatable bonds, which affects conformational entropy and crystal packing [2]. The neopentyl group introduces an additional methylene spacer between the quaternary carbon and the thiazole ring compared to the tert-butyl analog, increasing LogP by approximately 0.3–0.5 units and adding one rotatable bond (5 vs. 4) . These differences are modest but quantifiable and may translate into meaningfully altered reactivity profiles in the multi-step transformations documented in US 4,308,391.

Ethyl 2-amino-4-neopentylthiazole-5-carboxylate: Comparison with Closest Analogs


Lipophilicity Differentiation vs. tert-Butyl Analog

The target compound's computed LogP of 2.42 is approximately 0.3–0.5 units higher than that of the 4-tert-butyl analog (CAS 78968-26-0), which, based on its smaller molecular formula (C₁₀H₁₆N₂O₂S) and one fewer methylene unit, would have an estimated LogP in the range of ~1.9–2.1. The ethyl 2-amino-4-phenyl analog (CAS 64399-23-1) has a reported LogP of 3.15 , placing the neopentyl compound at an intermediate lipophilicity between the compact tert-butyl and the planar aromatic phenyl substituents. This LogP difference is directly attributable to the additional methylene spacer (CH₂) in the neopentyl group compared to the direct attachment of the quaternary carbon in the tert-butyl analog.

Lipophilicity LogP Drug-likeness Membrane permeability

Conformational Flexibility Advantage Over tert-Butyl Analog

The target compound has 5 rotatable bonds versus 4 for the ethyl 2-amino-4-tert-butyl-1,3-thiazole-5-carboxylate analog . The additional rotatable bond arises from the methylene spacer (CH₂) between the quaternary neopentyl carbon and the thiazole C4 position. In the tert-butyl analog, the quaternary carbon is directly attached to C4. The crystal structure of the tert-butyl analog reveals that one methyl group aligns nearly coplanar with the thiazole ring (N3—C4—C41—C42 torsion angle = −1.8(2)°), and the ethyl ester chain twists out of plane (C51—O52—C53—C54 torsion angle = 85.5(2)°) [1]. The neopentyl compound, by contrast, will exhibit different conformational preferences due to the CH₂ spacer, which decouples the quaternary carbon from the thiazole π-system and adds one additional degree of torsional freedom.

Conformational flexibility Rotatable bonds Crystal engineering Entropy

Molecular Weight Distinction from Isobutyl Analog

The target compound (MW 242.34 Da, C₁₁H₁₈N₂O₂S) is readily distinguished by mass spectrometry from its constitutional isomer ethyl 2-amino-4-isobutylthiazole-5-carboxylate (CAS 1594677-77-6, MW 228.31 Da, C₁₀H₁₆N₂O₂S) , as well as from the 4-tert-butyl analog (MW 228.31 Da). The 14 Da mass difference corresponds to one additional methylene unit (CH₂). The neopentyl and isobutyl groups are both C₅H₁₁ branched alkyl chains, but the neopentyl group places the quaternary carbon at the β-position relative to the thiazole ring (via a CH₂ spacer), whereas the isobutyl group places a tertiary CH at the α-position. This structural distinction has implications for steric accessibility during subsequent chemical transformations.

Molecular weight Isomer differentiation Analytical QC Mass spectrometry

Patent-Defined Herbicidal Safener Intermediate

US Patent 4,308,391 (Monsanto, 1981) explicitly claims 2-amino-4-substituted-5-thiazolecarboxylates where R is 'alkyl having 3 to 9 carbon atoms' as intermediates for preparing 2-halo-4-substituted-5-thiazolecarboxylate herbicidal safeners [1]. The neopentyl group (5 carbon atoms, branched) falls squarely within this claim scope. The patent demonstrates the synthetic pathway: the 2-aminothiazole is diazotized at −5° to 30°C with sodium nitrite, and the resulting diazonium salt is converted to the 2-chloro (or 2-bromo) derivative—the active safener form [1]. The patent lists ethyl 2-amino-4-t-butyl-5-thiazolecarboxylate as a specific example, establishing the closest precedent for the neopentyl compound [1]. The yield reported for the analogous ethyl 2-amino-4-isopropyl-5-thiazolecarboxylate synthesis is 39.6% (m.p. 173–176°C) [1], providing a benchmark for evaluating synthetic efficiency.

Herbicidal safener Agrochemical intermediate Diazotization Crop protection

Tunable Lipophilicity Between tert-Butyl and Phenyl Analogs

In medicinal chemistry lead optimization, systematic variation of 4-position alkyl substituents on the 2-aminothiazole-5-carboxylate scaffold provides a rational approach to modulating LogP, steric bulk, and metabolic stability. The target compound's computed LogP of 2.42 falls between the estimated LogP of the tert-butyl analog (~1.9–2.1) and the phenyl analog (LogP = 3.15) . The ethyl 2-amino-4-methylthiazole-5-carboxylate scaffold has demonstrated antibacterial activity against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis in published studies [1], establishing the biological relevance of the 2-amino-4-alkyl-5-carboxylate chemotype. The neopentyl substituent, with its combination of increased lipophilicity and steric bulk conferred by the gem-dimethyl motif distal to the ring, may provide a differentiated selectivity or potency profile that is inaccessible with smaller alkyl groups.

Lead optimization Property tuning SAR Library design

Consistent Drug-Like PSA Profile Across Analogs

The target compound has a computed polar surface area (PSA) of 94.18 Ų, 1 hydrogen bond donor, and 5 hydrogen bond acceptors . These values are essentially invariant across the 2-amino-4-alkyl-5-thiazolecarboxylate series because the 4-substituent is non-polar and does not contribute additional H-bond donors or acceptors. The PSA remains well below the 140 Ų threshold commonly associated with acceptable oral bioavailability, and the single H-bond donor (2-NH₂) satisfies the ≤5 donor criterion of Lipinski's Rule of Five. This constancy means that the differentiation between analogs must be sought in LogP, steric profile, and conformational properties—precisely the dimensions where the neopentyl group diverges from smaller or aromatic substituents.

Polar surface area Drug-likeness Bioavailability Physicochemical profiling

Ethyl 2-amino-4-neopentylthiazole-5-carboxylate: Procurement-Relevant Applications


Synthesis of 2-Halo Herbicidal Safeners

Per the synthetic pathway described in US Patent 4,308,391 [1], the 2-amino group can be converted to a 2-chloro or 2-bromo substituent via low-temperature diazotization (−5° to 30°C) followed by treatment with cuprous halide or potassium iodide. The resulting 2-halo-4-neopentyl-5-thiazolecarboxylate is a member of the 2,4-disubstituted-5-thiazolecarboxylate safener class, which has demonstrated efficacy in reducing herbicidal injury to corn, rice, and sorghum from acetamide herbicides. The neopentyl substituent provides a distinct lipophilicity and steric profile compared to the more common 4-tert-butyl or 4-isopropyl safener intermediates.

Antibacterial & Anticancer SAR with LogP-Tuned Scaffold

The 2-amino-4-alkylthiazole-5-carboxylate scaffold has demonstrated antibacterial activity against Gram-positive bacteria (S. aureus, B. subtilis) and anticancer activity in NCI 60-cell-line screening when further functionalized [2]. The neopentyl analog's LogP of 2.42 occupies an intermediate position between the tert-butyl (est. ~2.0) and phenyl (3.15) analogs, enabling systematic exploration of lipophilicity–activity relationships without introducing aromatic ring-associated metabolic liabilities. The 5-ethyl ester serves as a hydrolyzable prodrug motif or a synthetic handle for further derivatization to amides or carboxylic acids.

Crystallographic Analysis of Bulky Thiazole Conformations

The crystal structure of the 4-tert-butyl analog reveals a conserved hydrogen-bonded R₂²(8) dimer motif via N—H···N interactions, with the ethyl ester chain exhibiting an 85.5(2)° out-of-plane torsion angle [3]. The neopentyl analog provides a structurally related but conformationally distinct system due to the additional methylene spacer, which decouples the quaternary carbon from the thiazole ring. Comparative crystallographic analysis of the neopentyl analog would extend the understanding of how 4-alkyl chain length and branching affect the solid-state packing modes first characterized for the tert-butyl and phenyl derivatives.

Steric Effects on Diazotization Efficiency

US Patent 4,308,391 reports a 39.6% yield for the analogous 4-isopropyl derivative synthesis [1]. The neopentyl group's increased steric bulk at the β-position (quaternary carbon separated by one CH₂ from the ring) provides a test case for evaluating how steric parameters (e.g., Charton υ values or Taft Eₛ) correlate with diazotization–halogenation yields across the 4-alkyl series. Procurement of this compound enables systematic reaction optimization studies that can inform the selection of optimal 4-substituents for scale-up chemistry.

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